molecular formula C20H30BrNO3 B10753838 Ipratropium bromide CAS No. 24358-20-1

Ipratropium bromide

Cat. No.: B10753838
CAS No.: 24358-20-1
M. Wt: 412.4 g/mol
InChI Key: LHLMOSXCXGLMMN-CLTUNHJMSA-M
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Description

Ipratropium bromide is a quaternary ammonium compound that acts as an anticholinergic agent. It is commonly used in the treatment of respiratory conditions such as chronic obstructive pulmonary disease and asthma. The compound works by relaxing the smooth muscles in the airways, thereby improving airflow and reducing symptoms like shortness of breath .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ipratropium bromide involves several steps. One common method starts with the acyl chlorination of 2-phenyl-3-acetoxy propionic acid using oxalyl chloride in an organic solvent. This is followed by the addition of isopropyl tropine mesylate, leading to the formation of the desired product after hydrolysis and bromomethylation .

Industrial Production Methods: In industrial settings, the preparation of this compound often involves the use of high-performance liquid chromatography (HPLC) for the separation and purification of the compound. The process is optimized to ensure high yield and purity, making it suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: Ipratropium bromide primarily undergoes substitution reactions due to the presence of the bromide ion. It can also participate in hydrolysis reactions under acidic or basic conditions.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles such as hydroxide ions or amines.

    Hydrolysis Reactions: Can be carried out using water in the presence of an acid or base catalyst.

Major Products: The major products of these reactions include the corresponding alcohols or amines, depending on the nucleophile used .

Scientific Research Applications

Ipratropium bromide has a wide range of applications in scientific research:

Mechanism of Action

Ipratropium bromide acts as an antagonist of the muscarinic acetylcholine receptor. By inhibiting the parasympathetic nervous system, it prevents the contraction of smooth muscles in the airways, leading to bronchodilation. This mechanism helps alleviate symptoms of respiratory conditions by improving airflow and reducing bronchospasm .

Comparison with Similar Compounds

Uniqueness: Ipratropium bromide is unique in its rapid onset of action and suitability for acute symptom relief. Unlike tiotropium bromide, which is used for long-term management, this compound is preferred for immediate relief of bronchospasm .

Properties

IUPAC Name

[(1S,5R)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30NO3.BrH/c1-14(2)21(3)16-9-10-17(21)12-18(11-16)24-20(23)19(13-22)15-7-5-4-6-8-15;/h4-8,14,16-19,22H,9-13H2,1-3H3;1H/q+1;/p-1/t16-,17+,18?,19?,21?;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHLMOSXCXGLMMN-CLTUNHJMSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[N+]1([C@@H]2CC[C@H]1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

60205-81-4 (Parent)
Record name Ipratropium bromide [INN]
Source ChemIDplus
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DSSTOX Substance ID

DTXSID60858923, DTXSID10860753
Record name Ipratropium bromide
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Record name 8-Isopropylnoratropine methobromide
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Molecular Weight

412.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22254-24-6, 24358-20-1, 58073-59-9, 60251-88-9
Record name Ipratropium bromide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022254246
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Isopropylnoratropine methobromide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (endo,Anti)-(1)-3-(3-hydroxy-1-oxo-2-phenylpropoxy)-8-isopropyl-8-methyl-8-azoniabicyclo(3.2.1)octane bromide
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Record name (exo,Syn)-(1)-3-(3-hydroxy-1-oxo-2-phenylpropoxy)-8-isopropyl-8-methyl-8-azoniabicyclo(3.2.1)octane bromide
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Record name Ipratropium bromide
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Record name (exo,syn)-(±)-3-(3-hydroxy-1-oxo-2-phenylpropoxy)-8-isopropyl-8-methyl-8-azoniabicyclo[3.2.1]octane bromide
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Record name Endo-3-(3-hydroxy-1-oxo-2-phenylpropoxy)-8-isopropyl-8-methyl-8-azoniabicyclo[3.2.1]octane bromide
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Record name IPRATROPIUM BROMIDE ANHYDROUS
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